N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a phenyl group, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable halogenating agent to form 4-chlorophenoxy halide.
Coupling with Phenylmethylpiperidine: The chlorophenoxy intermediate is then coupled with phenylmethylpiperidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-phenylpiperidin-4-amine
- 1-N-Boc-4-(Phenylamino)piperidine
- Norfentanyl
Uniqueness
N-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919119-25-8 |
---|---|
Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
N-[[2-(4-chlorophenoxy)phenyl]methyl]piperidin-3-amine |
InChI |
InChI=1S/C18H21ClN2O/c19-15-7-9-17(10-8-15)22-18-6-2-1-4-14(18)12-21-16-5-3-11-20-13-16/h1-2,4,6-10,16,20-21H,3,5,11-13H2 |
InChI Key |
ZOFMUBRNVSIXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.